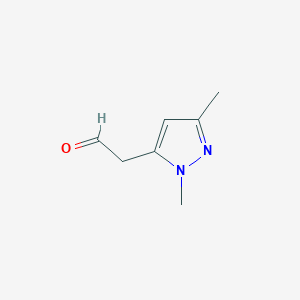

2-(1,3-Dimethyl-1h-pyrazol-5-yl)acetaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C7H10N2O |

|---|---|

Molekulargewicht |

138.17 g/mol |

IUPAC-Name |

2-(2,5-dimethylpyrazol-3-yl)acetaldehyde |

InChI |

InChI=1S/C7H10N2O/c1-6-5-7(3-4-10)9(2)8-6/h4-5H,3H2,1-2H3 |

InChI-Schlüssel |

OIAZWONOOYOLHT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C(=C1)CC=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reduction of Pyrazole Esters to Aldehydes

One common approach starts from pyrazole esters, which are chemically reduced to the corresponding aldehydes. This method is highlighted in the synthesis of pyrazole derivatives where the ester functionality is converted into an aldehyde via controlled reduction.

- Example: Pyrazole ester intermediate was converted to the corresponding dimethylaminomethyl derivative through a two-step protocol involving reduction of the ester to the aldehyde followed by reductive amination with dimethylamine. This was reported in the context of preparing pyrazole derivatives with antiviral properties.

This approach allows selective introduction of the aldehyde group at the acetyl position adjacent to the pyrazole ring, maintaining the 1,3-dimethyl substitution pattern.

Reductive Amination of Pyrazole Esters

Following ester reduction, reductive amination is employed to introduce amino substituents, which can be further manipulated to yield the target aldehyde.

- The reductive amination step typically uses reagents like dimethylamine and reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under mild conditions.

This method provides versatility in functional group transformations around the pyrazole core.

Multistep Synthesis via Pyrazole Formation and Aldehyde Installation

Another synthetic route involves the initial formation of the pyrazole ring followed by selective functionalization to introduce the aldehyde group.

Suzuki Cross-Coupling and Buchwald-Hartwig Amination: These palladium-catalyzed coupling reactions have been used to construct pyrazole-containing intermediates, which are then subjected to oxidation to install aldehyde functionalities. For example, a three-step synthesis involving Suzuki coupling, Buchwald-Hartwig amination, and O-demethylation was used to prepare pyrazole derivatives with aldehyde groups.

Cyclocondensation Reactions: Hydrazine derivatives condense with α-oxoketene dithioacetals or β-diketones to form pyrazole rings, which can then be selectively oxidized or reduced to aldehydes.

One-Pot Modular Synthesis

A more recent advancement is the one-pot, two-component modular synthesis of pyrazole derivatives, which can be adapted to prepare aldehyde-substituted pyrazoles.

Reaction of hydrazones of aryl aldehydes with substituted acetophenones under acidic conditions and controlled heating yields pyrazole derivatives. Subsequent oxidation or reduction steps can afford the aldehyde functionality.

Optimized conditions involve catalytic amounts of hydrochloric acid and additives such as dimethyl sulfoxide (DMSO) and iodine to promote cyclization and functional group transformations efficiently.

Comparative Data Table of Preparation Methods

Critical Analysis and Recommendations

The reduction of pyrazole esters remains the most straightforward and high-yielding method for preparing 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetaldehyde, especially when the ester precursor is readily available.

Reductive amination offers functional group diversity but adds complexity and requires careful control of reaction conditions.

Cross-coupling strategies provide modularity and access to diverse derivatives but involve expensive catalysts and multi-step protocols.

The one-pot modular synthesis is promising for operational simplicity and efficiency but may require longer reaction times and acid-sensitive handling.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Mechanistic Insight : Oxidation proceeds via radical intermediates in acidic KMnO₄, with the aldehyde group converting to a carboxylate through successive electron transfers .

Condensation Reactions

The aldehyde participates in nucleophilic additions and dehydrations to form extended conjugated systems.

With Active Methylene Compounds

Example : Condensation with 2-hydroxyacetophenone yields 1-(2-hydroxyphenyl)-3-(pyrazolyl)propen-1-one, which cyclizes to chromones under oxidative conditions .

With Amines

| Amine Type | Product | Conditions | Notes | Source |

|---|---|---|---|---|

| Arylhydrazines | Arylhydrazones | Ethanol, reflux | Exhibits E/Z isomerism (85:15 ratio) | |

| Primary amines | Schiff bases | RT, 12 hrs | Stabilized via intramolecular H-bonding |

Cyclization Reactions

The compound forms heterocyclic systems through intramolecular or intermolecular cyclization.

Case Study : Reaction with hydrazine forms pyrazolines, which further react with CS₂/KOH to yield 1,3,4-oxadiazoles .

Nucleophilic Additions

The aldehyde group reacts with organometallic reagents.

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Grignard reagents (RMgX) | Secondary alcohols | Dry ether, 0–5°C | |

| NaBH₄ | 2-(Pyrazolyl)ethanol | Methanol, RT |

Reductive Amination

Conversion to amine derivatives via imine intermediates.

| Amine Source | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| NH₃ (ammonia) | Primary amines | PtO₂/H₂ | 60% | |

| Benzylamine | Secondary amines | NaBH₃CN | 78% |

Wissenschaftliche Forschungsanwendungen

2-(1,3-Dimethyl-1h-pyrazol-5-yl)acetaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmacophore in drug design.

Industry: Utilized in the synthesis of agrochemicals and dyes .

Wirkmechanismus

The mechanism of action of 2-(1,3-Dimethyl-1h-pyrazol-5-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The acetaldehyde group can undergo further chemical transformations, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key structural analogs include:

- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (): Hybrid pyrazole-thiophene ketone.

Functional Group Reactivity :

- The aldehyde group in 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetaldehyde confers high reactivity, enabling nucleophilic additions (e.g., Schiff base formation) and oxidations. In contrast, amides (e.g., 3-amino-N-butyl-1-ethyl-1H-pyrazole-5-carboxamide) and aryl groups (e.g., 3-(2,4-Dimethylphenyl)-1H-pyrazole) exhibit lower reactivity, favoring stability in pharmaceutical or material applications .

Stability and Commercial Viability

- Aldehyde Instability: The aldehyde group’s susceptibility to oxidation and polymerization may explain discontinuation notices in .

- Amides and Aryl Derivatives : Greater stability under ambient conditions makes them preferable for long-term storage and industrial use .

Comparative Data Table

Research Findings and Challenges

- Reactivity vs. Stability Trade-off : The aldehyde derivative’s high reactivity limits its shelf life but enhances its utility in dynamic covalent chemistry .

- Synthetic Complexity : highlights the challenges of introducing chiral centers in pyrazole systems, which may parallel difficulties in functionalizing 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetaldehyde .

- Industrial Relevance : Discontinuation of the aldehyde () contrasts with sustained availability of amide/aryl analogs, underscoring industry preferences for stable intermediates .

Biologische Aktivität

2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetaldehyde is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Overview of Pyrazole Compounds

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. Notable drugs containing the pyrazole structure include celecoxib and phenylbutazone, which are utilized for their anti-inflammatory effects . The biological activity of these compounds often correlates with their ability to interact with specific molecular targets.

The biological activity of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetaldehyde is primarily attributed to its interaction with various enzymes and receptors. The following mechanisms have been identified:

- Inhibition of Cyclooxygenase (COX) Enzymes : Pyrazole derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which play crucial roles in the inflammatory process. For instance, compounds similar to 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetaldehyde demonstrated IC50 values ranging from 0.09 to 6.34 μM against COX isoforms .

- Modulation of Phosphodiesterase (PDE) Activity : Certain pyrazole compounds act as PDE5 enhancers, leading to increased levels of cyclic GMP (cGMP), which is beneficial for cardiovascular health .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, shedding light on the potential applications of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetaldehyde.

Study 1: Anti-Cancer Activity

A recent study reported that pyrazole derivatives exhibited significant anti-proliferative effects against various cancer cell lines. The most active compounds were shown to inhibit reactive oxygen species (ROS) production and induce apoptosis in cancer cells. The study highlighted the potential of these compounds as therapeutic agents in oncology .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of pyrazole derivatives in models of Alzheimer's disease. The compound was evaluated for its ability to reduce amyloid-beta levels in the brain, demonstrating a significant decrease at doses of 10 and 50 mg/kg . This suggests a promising role for 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetaldehyde in neurodegenerative conditions.

Table 1: Biological Activities of Pyrazole Derivatives

Q & A

Q. What are the standard synthetic routes for 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetaldehyde?

- Methodological Answer : The compound is typically synthesized via Vilsmeier-Haack formylation or nucleophilic substitution reactions. For example, pyrazole derivatives can undergo formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group . Alternatively, nucleophilic displacement of chloro-substituted intermediates with phenols or alcohols in the presence of K₂CO₃ as a base catalyst is effective . Key precursors like 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile (CAS 166.14) are commercially available and can be reduced to the corresponding aldehyde using LiAlH₄ or NaBH₄ under controlled conditions .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the aldehyde proton (δ 9.5–10.0 ppm) and pyrazole ring carbons. Coupling patterns distinguish substituent positions .

- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the aldehyde carbonyl group .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination. Hydrogen bonding and intermolecular interactions can be analyzed to understand packing behavior .

Q. What safety precautions are necessary when handling 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetaldehyde?

- Methodological Answer :

- Storage : Keep away from heat sources and oxidizers, stored at 2–8°C in airtight containers .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation; P210 and P201 codes apply for fire hazards and pre-experiment review .

- Emergency Measures : In case of exposure, rinse eyes/skin with water and seek medical attention with the compound’s SDS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetaldehyde?

- Methodological Answer :

- Catalyst Screening : Test alternative bases (e.g., Cs₂CO₃ instead of K₂CO₃) to enhance nucleophilic substitution efficiency .

- Solvent Effects : Polar aprotic solvents like DMF or acetonitrile may improve solubility of intermediates, while ethanol/water mixtures can aid in product crystallization .

- Temperature Control : Lower reaction temperatures (−78°C to 0°C) during lithiation steps minimize side reactions, as seen in analogous pyrazole syntheses .

Q. How can contradictions in spectroscopic data (e.g., unexpected coupling patterns) be resolved during structural analysis?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguities in H-C correlations, particularly for overlapping pyrazole ring signals .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311++G(d,p) basis set) to confirm assignments .

- Crystallographic Refinement : If single crystals are obtained, SHELXL refinement can resolve positional disorders or thermal motion artifacts .

Q. What computational methods predict the reactivity of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetaldehyde in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. Fukui indices can predict regioselectivity in aldehyde reactions .

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways, e.g., solvation in THF vs. DMSO, to rationalize experimental kinetic data .

Q. How can the biological activity of this compound be evaluated in vitro, and what are key considerations for assay design?

- Methodological Answer :

- Target Selection : Prioritize enzymes or receptors with known pyrazole interactions (e.g., cyclooxygenase-2 or kinase inhibitors) .

- Assay Conditions : Use pH 7.4 buffers to mimic physiological conditions. Include controls with structurally similar aldehydes to assess specificity .

- Data Interpretation : Account for aldehyde reactivity (e.g., Schiff base formation with lysine residues) to distinguish true inhibition from artifactual binding .

Tables for Key Data

| Synthetic Route Comparison |

|---|

| Method |

| ------------------------ |

| Vilsmeier-Haack |

| Nucleophilic Substitution |

| Acetonitrile Reduction |

| Spectroscopic Benchmarks |

|---|

| Technique |

| ------------- |

| H NMR |

| IR |

| X-ray |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.